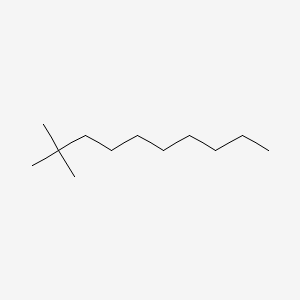

2,2-Dimethyldecane

Descripción

Structure

3D Structure

Propiedades

Número CAS |

17302-37-3 |

|---|---|

Fórmula molecular |

C12H26 |

Peso molecular |

170.33 g/mol |

Nombre IUPAC |

2,2-dimethyldecane |

InChI |

InChI=1S/C12H26/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3 |

Clave InChI |

WBWYXWILSHQILH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(C)(C)C |

SMILES canónico |

CCCCCCCCC(C)(C)C |

Apariencia |

Solid powder |

Otros números CAS |

17302-37-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Decane, 2,2-dimethyl--; 2,2-Dimethyldecane. |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and potential laboratory-scale synthetic routes for 2,2-dimethyldecane. Detailed experimental protocols for three primary synthetic strategies are presented, accompanied by tabulated quantitative data for comparison. Visual diagrams of the synthetic pathways are included to facilitate understanding and implementation.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₂H₂₆. Its sterically hindered quaternary carbon center makes it an interesting target for studies in physical organic chemistry and as a component in complex molecule synthesis. This guide outlines three distinct and effective methods for the preparation of this compound: a classical Grignard reaction with a ketone followed by a two-step reduction, a modern cobalt-catalyzed cross-coupling reaction, and the well-established Corey-House synthesis using an organocuprate reagent.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several convergent strategies that construct the carbon skeleton by forming a key carbon-carbon bond. The methods detailed in this guide have been selected for their reliability and adaptability in a standard organic chemistry laboratory.

| Synthetic Route | Key Transformation | Primary Starting Materials | Typical Overall Yield |

| Route 1: Grignard Reaction & Reduction | Nucleophilic addition of a Grignard reagent to a ketone, followed by dehydration and hydrogenation. | tert-Butylmagnesium chloride, Nonan-2-one | 40-65% (estimated) |

| Route 2: Cobalt-Catalyzed Cross-Coupling | Cobalt-catalyzed coupling of a Grignard reagent with an alkyl halide. | tert-Butylmagnesium chloride, 1-Iodooctane | 60-80% (estimated) |

| Route 3: Corey-House Synthesis | Nucleophilic substitution of an alkyl halide by a lithium dialkylcuprate. | tert-Butyllithium, Copper(I) iodide, 1-Bromooctane | 70-90% (estimated) |

Route 1: Grignard Reaction with a Ketone followed by Dehydration and Hydrogenation

This classical three-step approach first constructs the carbon skeleton by reacting tert-butylmagnesium chloride with nonan-2-one to form the tertiary alcohol, 2,2-dimethyldecan-2-ol. Subsequent acid-catalyzed dehydration yields a mixture of alkenes, which are then catalytically hydrogenated to the final product, this compound.

Experimental Protocol

Step 1: Synthesis of 2,2-Dimethyldecan-2-ol

-

A solution of nonan-2-one (0.5 mol) in 150 mL of anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

A 2.0 M solution of tert-butylmagnesium chloride in diethyl ether (0.55 mol, 1.1 equivalents) is added dropwise to the stirred ketone solution at room temperature.

-

After the addition is complete, the reaction mixture is stirred for 5 hours at room temperature.

-

The reaction is quenched by slowly pouring the mixture into a saturated aqueous solution of ammonium chloride (250 mL).

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,2-dimethyldecan-2-ol.[1]

-

Quantitative Data: Typical yields for the formation of tertiary alcohols via this method range from 63% to 76%.[1]

Step 2: Dehydration of 2,2-Dimethyldecan-2-ol

-

The crude 2,2-dimethyldecan-2-ol (0.38 mol) is dissolved in 300 mL of toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

A catalytic amount of p-toluenesulfonic acid (0.5 g) is added to the solution.

-

The mixture is heated to reflux, and water is removed azeotropically until no more is collected in the Dean-Stark trap.[1]

-

The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution (100 mL) and then with water (100 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the toluene is removed by rotary evaporation to yield a mixture of isomeric alkenes (primarily 2,2-dimethyl-1-decene and 2,2-dimethyl-2-decene).

-

Quantitative Data: The dehydration of tertiary alcohols under these conditions typically proceeds in 88-95% yield.[1]

Step 3: Catalytic Hydrogenation of the Alkene Mixture

-

The crude alkene mixture (0.34 mol) is dissolved in 200 mL of methanol in a three-necked flask.

-

5% Palladium on carbon (Pd/C) catalyst (3 g) is carefully added to the solution.[1]

-

The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC). This may take several hours to days depending on the efficiency of the hydrogenation setup.[1]

-

Upon completion, the catalyst is removed by filtration through a pad of Celite, and the methanol is removed under reduced pressure.

-

The crude product is purified by distillation to afford this compound.

-

Quantitative Data: The final hydrogenation and distillation step typically provides the alkane in 65-95% yield.[1]

Logical Workflow

Caption: Synthesis of this compound via Grignard reaction and reduction.

Route 2: Cobalt-Catalyzed Cross-Coupling

This method utilizes a cobalt-catalyzed cross-coupling reaction between a Grignard reagent and an alkyl halide. This approach is highly efficient for creating sterically hindered C(sp³)–C(sp³) bonds, including the formation of quaternary centers.

Experimental Protocol

-

A flame-dried, argon-purged round-bottom flask is charged with cobalt(II) chloride (0.02 mmol, 2 mol%) and lithium iodide (0.04 mmol, 4 mol%).

-

Anhydrous tetrahydrofuran (THF, 5 mL) and isoprene (2.0 mmol, 2 equivalents) are added, and the mixture is cooled to 0 °C in an ice bath.

-

A solution of tert-butylmagnesium chloride (1.2 mmol, 1.2 equivalents) in THF is slowly added to the reaction mixture.

-

1-Iodooctane (1.0 mmol, 1 equivalent) is then added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

-

The mixture is extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford this compound.

Experimental Workflow

Caption: Cobalt-catalyzed synthesis of this compound.

Route 3: Corey-House Synthesis (Organocuprate Coupling)

The Corey-House synthesis is a powerful and versatile method for forming carbon-carbon bonds. It involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide. For the synthesis of this compound, lithium di-tert-butylcuprate is reacted with a 1-halooctane.

Experimental Protocol

Step 1: Preparation of tert-Butyllithium

-

In a flame-dried, three-necked flask under an argon atmosphere, add lithium metal (2.2 equivalents) and anhydrous diethyl ether.

-

A solution of tert-butyl bromide (2.0 equivalents) in anhydrous diethyl ether is added dropwise to the stirred lithium suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of tert-butyllithium.

Step 2: Formation of Lithium di-tert-butylcuprate

-

In a separate flame-dried flask under argon, a slurry of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether is prepared and cooled to -78 °C.

-

The freshly prepared tert-butyllithium solution is added dropwise to the stirred CuI slurry at -78 °C. The reaction is complete when the yellow color of the cuprate reagent persists.

Step 3: Coupling with 1-Bromooctane

-

A solution of 1-bromooctane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the lithium di-tert-butylcuprate solution at -78 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the crude product is purified by distillation to yield this compound.

-

Quantitative Data: The Corey-House synthesis is known for its high efficiency, with typical yields for the coupling of alkyl groups ranging from 70% to 90%.

Signaling Pathway Analogy

Caption: Corey-House synthesis pathway for this compound.

References

A Comprehensive Guide to the IUPAC Nomenclature of Dodecane (C12H26) Isomers

For Researchers, Scientists, and Drug Development Professionals

The hydrocarbon dodecane, with the molecular formula C12H26, is a significant member of the alkane series. While n-dodecane is a simple, unbranched chain, the formula C12H26 accommodates a total of 355 structural isomers, each with unique physical properties and potential applications.[1][2] The structural diversity of these isomers necessitates a systematic and unambiguous naming convention, a role fulfilled by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. This guide provides an in-depth overview of the IUPAC rules as they apply to dodecane isomers, presents key quantitative data for a selection of these compounds, and outlines the standard methodologies for their physical characterization.

Core Principles of IUPAC Nomenclature for Alkanes

The IUPAC system provides a logical, step-by-step process for naming even the most complex branched alkanes. The fundamental rules are as follows:

-

Identify the Parent Chain : The longest continuous chain of carbon atoms in the molecule is identified as the parent chain. For C12H26 isomers, this chain can range from nonane (9 carbons) up to undecane (11 carbons) in branched structures, or dodecane itself in the case of the linear isomer.[3][4][5]

-

Number the Parent Chain : The carbon atoms of the parent chain are numbered consecutively from the end that gives the substituent groups the lowest possible locants (numbers).[3][6] If there is a tie, the chain is numbered to give the second substituent the lower number, and so on.

-

Identify and Name Substituents : All groups attached to the parent chain that are not hydrogen are considered substituents. For alkanes, these are typically alkyl groups, which are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., methane becomes methyl, ethane becomes ethyl).[3][7]

-

Assemble the Full Name : The complete name is constructed by:

-

Listing the substituent groups alphabetically (ignoring prefixes like di-, tri-, tetra-, etc.).[3][7]

-

Placing the locant number before each substituent name, separated by a hyphen.

-

Using prefixes di-, tri-, tetra-, etc., to indicate the presence of multiple identical substituent groups.[3]

-

Following the last substituent name with the name of the parent chain.

-

Illustrative Examples of Dodecane Isomers

Applying these rules to various C12H26 isomers demonstrates the system's efficacy:

-

n-Dodecane : The simplest isomer, with all 12 carbon atoms in a continuous, unbranched chain.

-

2-Methylundecane : The parent chain is an 11-carbon chain (undecane). A methyl group (-CH3) is attached to the second carbon.

-

3-Methylundecane : Similar to the above, but the methyl group is on the third carbon of the undecane chain.[8]

-

2,2-Dimethyldecane : The parent chain is a 10-carbon chain (decane). Two methyl groups are attached to the second carbon.[9][10]

-

2,3,4-Trimethylnonane : The parent chain is a 9-carbon chain (nonane). Methyl groups are attached to the second, third, and fourth carbons.[11][12]

Physical Properties of Selected Dodecane Isomers

The structural differences between isomers, though subtle, result in distinct physical properties. Branching generally lowers the boiling point due to a reduction in surface area and weaker intermolecular van der Waals forces compared to the straight-chain isomer.

| IUPAC Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Dodecane | C12H26 | 216.2[13] | -9.6 | 0.749 (at 20°C)[13] |

| 2-Methylundecane | C12H26 | 210[14] | -46.8[14] | ~0.756 (at 20°C) |

| 3-Methylundecane | C12H26 | 211[15] | N/A | ~0.758 (at 20°C) |

| This compound | C12H26 | 201[9] | -50.8 (estimate)[9] | 0.741 (at 20°C)[9] |

| 2,3,4-Trimethylnonane | C12H26 | 200[11][16] | -50.8 (estimate)[11][16] | 0.761 (at 20°C)[11][16] |

Standard Experimental Protocols for Physical Property Determination

The quantitative data presented for dodecane isomers are determined through well-established experimental protocols. For professionals in drug development and chemical research, understanding these methods is crucial for data verification and laboratory synthesis.

1. Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The standard method for its determination is distillation .

-

Apparatus : A round-bottom flask, heating mantle, distillation head with a thermometer, condenser, and receiving flask.

-

Procedure : The sample is placed in the round-bottom flask with boiling chips to ensure smooth boiling. The apparatus is assembled, and cooling water is circulated through the condenser. The sample is heated gradually. The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This temperature, corrected for atmospheric pressure, is the boiling point.

2. Melting Point Determination: The melting point is the temperature at which a substance transitions from a solid to a liquid state.

-

Apparatus : A capillary tube, a melting point apparatus (such as a Thiele tube or a modern digital instrument).

-

Procedure : A small, powdered sample of the crystallized compound is packed into a capillary tube. The tube is placed in the melting point apparatus and heated slowly (typically 1-2 °C per minute). The temperature range from which the sample first begins to melt until it becomes completely liquid is recorded as the melting point range. For pure substances, this range is typically narrow.

3. Density Determination: Density is the mass of a substance per unit volume.

-

Apparatus : A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.

-

Procedure : The pycnometer is first weighed empty. It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again. The temperature of the liquid is recorded. The mass of the liquid is determined by subtraction. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Logical Workflow for IUPAC Nomenclature

The process of assigning an IUPAC name to a C12H26 isomer can be visualized as a systematic workflow. The following diagram, generated using the DOT language, illustrates this logical relationship.

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. Illustrated Glossary of Organic Chemistry - Dodecane [chem.ucla.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]

- 6. Naming Alkanes | ChemTalk % [chemistrytalk.org]

- 7. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. 3-Methylundecane | C12H26 | CID 13845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]

- 10. Decane, 2,2-dimethyl-- | C12H26 | CID 28459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,3,4-trimethylnonane [chemicalbook.com]

- 12. 2,3,4-Trimethylnonane | C12H26 | CID 14694573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Solved an Some properties of n-dodecane (C12H26) are | Chegg.com [chegg.com]

- 14. 2-methylundecane [chemister.ru]

- 15. 3-methyl undecane, 1002-43-3 [thegoodscentscompany.com]

- 16. 2,3,4-trimethylnonane CAS#: [m.chemicalbook.com]

An In-depth Technical Guide to the Thermodynamic Properties of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of branched alkanes. Understanding these properties is fundamental in various scientific disciplines, including chemical engineering, materials science, and pharmacology, where molecular interactions and stability are critical. This document summarizes key quantitative data, details experimental methodologies for their determination, and visualizes the intricate relationships between molecular structure and thermodynamic behavior.

Core Thermodynamic Properties of Branched Alkanes

The branching of an alkane's carbon chain significantly influences its thermodynamic properties. These effects are primarily due to changes in intermolecular forces, molecular symmetry, and conformational entropy.

Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. For branched alkanes, increased branching generally leads to a more negative (more exothermic) enthalpy of formation, indicating greater thermodynamic stability compared to their linear isomers.[1] This increased stability is attributed to factors such as improved intramolecular van der Waals interactions and subtle electronic effects.

Standard Molar Entropy (S°)

Entropy is a measure of the molecular disorder or randomness of a system. The standard molar entropy of alkanes is influenced by their molecular weight, symmetry, and conformational flexibility. While entropy generally increases with molar mass, branching can have a more complex effect. Highly symmetrical branched isomers may have lower entropy than their less symmetrical counterparts due to a reduction in the number of distinct rotational and vibrational states.

Gibbs Free Energy of Formation (ΔG°f)

The Gibbs free energy of formation combines the effects of enthalpy and entropy and is a direct measure of the thermodynamic stability of a compound under standard conditions. It is calculated using the equation:

ΔG°f = ΔH°f - TΔS°

Where T is the absolute temperature. A more negative ΔG°f indicates a more thermodynamically stable compound.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. The heat capacity of branched alkanes, like their linear counterparts, increases with molecular weight.[2] Branching can also influence heat capacity, with more compact, branched molecules sometimes exhibiting different heat capacity behavior compared to linear alkanes of the same carbon number.

Boiling and Melting Points

While not strictly thermodynamic properties of formation, boiling and melting points are direct consequences of the intermolecular forces, which are related to the thermodynamic properties.

-

Boiling Point: Increased branching in alkanes generally leads to a lower boiling point. This is because the more compact, spherical shape of branched alkanes reduces the surface area available for intermolecular van der Waals interactions, making them easier to overcome with thermal energy.

-

Melting Point: The effect of branching on melting point is less straightforward. While branching can disrupt the regular packing of molecules in a crystal lattice, leading to a lower melting point, highly symmetrical branched molecules can sometimes pack more efficiently than their linear isomers, resulting in a higher melting point.

Tabulated Thermodynamic Data

The following tables summarize the standard thermodynamic properties for a selection of branched alkanes at 298.15 K and 1 atm. Data is sourced from the NIST Chemistry WebBook and other cited literature.[1][3]

Table 1: Standard Enthalpy of Formation, Standard Molar Entropy, and Gibbs Free Energy of Formation of Selected Branched Alkanes (Gas Phase)

| Compound Name | Formula | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) |

| Isobutane (2-Methylpropane) | C4H10 | -134.2 ± 0.6 | 294.6 ± 2.1 | -20.8 ± 2.2 |

| Isopentane (2-Methylbutane) | C5H12 | -153.6 ± 0.7 | 343.5 ± 2.1 | -8.2 ± 2.2 |

| Neopentane (2,2-Dimethylpropane) | C5H12 | -166.0 ± 0.8 | 306.4 ± 2.1 | -13.9 ± 2.2 |

| 2-Methylpentane | C6H14 | -174.5 ± 0.9 | 385.8 | 7.9 |

| 3-Methylpentane | C6H14 | -171.6 ± 0.9 | 382.4 | 9.7 |

| 2,2-Dimethylbutane | C6H14 | -185.8 ± 1.0 | 357.7 | 4.3 |

| 2,3-Dimethylbutane | C6H14 | -179.1 ± 1.0 | 368.6 | 9.0 |

| 2-Methylhexane | C7H16 | -195.0 ± 1.1 | 427.9 | 16.7 |

| 3-Methylhexane | C7H16 | -192.1 ± 1.1 | 424.5 | 18.5 |

| 2,2-Dimethylpentane | C7H16 | -206.3 ± 1.2 | 400.0 | 13.1 |

| 2,3-Dimethylpentane | C7H16 | -199.6 ± 1.2 | 410.7 | 17.8 |

| 2,4-Dimethylpentane | C7H16 | -203.4 ± 1.2 | 402.1 | 14.8 |

| 3,3-Dimethylpentane | C7H16 | -203.0 ± 1.2 | 398.3 | 16.5 |

| 2,2,3-Trimethylbutane | C7H16 | -204.2 ± 1.3 | 386.9 | 17.5 |

Table 2: Molar Heat Capacity (Gas Phase) of Selected Branched Alkanes at 298.15 K

| Compound Name | Formula | Cp (J/mol·K) |

| Isobutane (2-Methylpropane) | C4H10 | 96.5 |

| Isopentane (2-Methylbutane) | C5H12 | 120.2 |

| Neopentane (2,2-Dimethylpropane) | C5H12 | 122.0 |

| 2-Methylpentane | C6H14 | 143.9 |

| 3-Methylpentane | C6H14 | 143.5 |

| 2,2-Dimethylbutane | C6H14 | 143.8 |

| 2,3-Dimethylbutane | C6H14 | 142.7 |

| 2-Methylhexane | C7H16 | 167.6 |

| 3-Methylhexane | C7H16 | 167.2 |

| 2,2-Dimethylpentane | C7H16 | 167.5 |

| 2,3-Dimethylpentane | C7H16 | 166.5 |

| 2,4-Dimethylpentane | C7H16 | 166.4 |

| 3,3-Dimethylpentane | C7H16 | 167.1 |

| 2,2,3-Trimethylbutane | C7H16 | 165.7 |

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise calorimetric and spectroscopic measurements.

Determination of Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of organic compounds, including branched alkanes, is typically determined indirectly through the measurement of the enthalpy of combustion using a bomb calorimeter.[4][5]

Methodology:

-

Sample Preparation: A precisely weighed sample of the branched alkane is placed in a crucible inside a high-pressure vessel known as a "bomb". A fuse wire is positioned in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire. The combustion of the alkane releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined in a separate calibration experiment using a substance with a known enthalpy of combustion, such as benzoic acid.[6]

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of the branched alkane is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of substances as a function of temperature.[7][8][9][10][11]

Methodology:

-

Sample Loading: A known mass of the branched alkane is sealed in a sample container within the calorimeter.

-

Adiabatic Environment: The sample container is surrounded by an adiabatic shield, which is maintained at the same temperature as the sample container throughout the experiment. This minimizes heat exchange with the surroundings.

-

Heating Pulses: A known amount of electrical energy (heat) is supplied to the sample container, causing its temperature to rise.

-

Temperature Measurement: The temperature of the sample is measured with high precision before and after the heating pulse.

-

Heat Capacity Calculation: The heat capacity of the sample is calculated from the amount of heat added and the resulting temperature increase.

-

Temperature Range: Measurements are repeated at different temperatures to determine the heat capacity as a function of temperature.

Determination of Entropy: Calorimetry, Spectroscopy, and Statistical Mechanics

The standard molar entropy of a substance can be determined through a combination of experimental measurements and theoretical calculations.

-

Calorimetric Method: The entropy of a substance at a given temperature can be determined by integrating the heat capacity data from near absolute zero up to that temperature, accounting for the entropies of any phase transitions. This is based on the third law of thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero.[12][13]

-

Spectroscopic Method: Molecular constants obtained from spectroscopic measurements (e.g., infrared and Raman spectroscopy) can be used to calculate the translational, rotational, and vibrational contributions to the entropy of a molecule in the ideal gas state using the principles of statistical mechanics.[14][15]

Visualizations

The following diagrams illustrate key concepts related to the thermodynamic properties of branched alkanes.

References

- 1. Welcome to the NIST WebBook [webbook.nist.gov]

- 2. psecommunity.org [psecommunity.org]

- 3. NIST Chemistry WebBook [webbook.nist.gov]

- 4. scimed.co.uk [scimed.co.uk]

- 5. mrclab.com [mrclab.com]

- 6. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 7. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. akjournals.com [akjournals.com]

- 9. Heat Capacity Measurement | CaloriCool [caloricool.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.tamu.edu [chem.tamu.edu]

- 15. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

Commercial Sourcing and Technical Guidance for High-Purity 2,2-Dimethyldecane

For researchers, scientists, and drug development professionals requiring high-purity 2,2-dimethyldecane, a variety of commercial suppliers are available. This technical guide provides an overview of these suppliers, available purities, and a detailed protocol for the analytical verification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Commercial Suppliers of this compound

The following table summarizes key information from various commercial suppliers of this compound. Purity levels and available quantities can vary, and it is recommended to request a lot-specific Certificate of Analysis (CoA) for critical applications.

| Supplier | Brand/Distributor | CAS Number | Molecular Formula | Purity/Assay | Available Formats |

| Santa Cruz Biotechnology | Santa Cruz Biotechnology | 17302-37-3 | C₁₂H₂₆ | 95.00 to 100.00%[1] | Inquire with supplier |

| Simson Pharma Limited | Simson Pharma Limited | 17302-37-3 | C₁₂H₂₆ | High quality, accompanied by CoA[2] | Inquire with supplier |

| eMolecules | Toronto Research Chemicals | 17302-37-3 | C₁₂H₂₆ | Inquire with supplier | 250mg |

| CymitQuimica | TLC | 17302-37-3 | C₁₂H₂₆ | Inquire with supplier | 5mg, 10mg, 25mg, 50mg, 100mg[3] |

| Sigma-Aldrich | AA BLOCKS, INC. | 17302-37-3 | C₁₂H₂₆ | Inquire with supplier | Inquire with supplier |

| DC Chemicals Limited | DC Chemicals Limited | 17302-37-3 | C₁₂H₂₆ | Inquire with supplier | 100mg |

Experimental Protocols: Analytical Verification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the identification and purity assessment of volatile and semi-volatile compounds like this compound. The following protocol is a generalized workflow that can be adapted for the analysis of this branched alkane.

Protocol: GC-MS Analysis of this compound

Objective: To confirm the identity and assess the purity of a commercial sample of this compound.

Materials:

-

This compound sample

-

High-purity solvent (e.g., hexane or ethyl acetate)

-

Internal standard (optional, for quantification, e.g., a non-naturally occurring branched alkane not present in the sample)

-

Autosampler vials with caps

-

Micropipettes

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Non-polar capillary column (e.g., HP-5ms or equivalent)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

-

If using an internal standard for quantification, add a known concentration to the stock solution.

-

Perform serial dilutions to create a working solution suitable for GC-MS analysis (e.g., 1-10 µg/mL).

-

Transfer the final solution to an autosampler vial.

-

-

GC-MS Conditions (starting parameters, may require optimization):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (a split injection may be preferable for reproducibility and to avoid overloading the column)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Scan Range: m/z 40-300

-

-

Data Analysis:

-

Identification:

-

Compare the retention time of the major peak in the sample chromatogram to that of a known standard of this compound, if available.

-

Match the mass spectrum of the peak with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library). The mass spectrum of branched alkanes is characterized by specific fragmentation patterns resulting from the cleavage of C-C bonds.

-

-

Purity Assessment:

-

Integrate the peak area of this compound and any impurity peaks in the total ion chromatogram (TIC).

-

Calculate the relative purity by dividing the peak area of this compound by the total peak area of all components.

-

-

Workflow for Procurement and Analysis

The following diagram illustrates a typical workflow for a researcher from identifying the need for high-purity this compound to its analytical verification.

Caption: Workflow for procuring and verifying high-purity this compound.

References

The Elusive Dimethyldecanes: A Technical Guide to Their Natural Occurrence and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldecane isomers, a class of branched-chain alkanes (C12H26), are naturally occurring volatile and semi-volatile organic compounds. While not as extensively studied as other classes of natural products, their presence has been identified in a diverse range of organisms, including insects, fungi, and plants. In the intricate world of chemical ecology, these seemingly simple molecules can play crucial roles, acting as semiochemicals that mediate interactions between organisms. For instance, in insects, they are often components of cuticular hydrocarbon profiles and pheromone blends, influencing behaviors such as mating, aggregation, and species recognition. Their discovery in fungal and plant volatiles suggests potential roles in defense, communication, or as metabolic byproducts.

This technical guide provides a comprehensive overview of the known natural occurrences of dimethyldecane isomers, detailed experimental protocols for their extraction and identification, and a look into the general signaling pathways they may trigger in insects. Due to the current scarcity of publicly available quantitative data, this guide emphasizes the qualitative occurrences and the methodologies to facilitate further research in quantifying these elusive compounds.

Data Presentation: Natural Occurrence of Dimethyldecane Isomers

While a comprehensive quantitative analysis of dimethyldecane isomers across various natural sources is not yet available in the scientific literature, their presence has been qualitatively confirmed in several species. The following table summarizes the known natural sources for various dimethyldecane isomers. It is important to note that these compounds are often part of a complex mixture of hydrocarbons, and their relative abundance can vary significantly based on the species, developmental stage, and environmental conditions.

| Dimethyldecane Isomer | Natural Source(s) | Compound Type |

| 2,9-Dimethyldecane | Bacteria, Fungi, Plants | Metabolite, Volatile Oil Component[1] |

| 2,6-Dimethyldecane | Insects | Component of Cuticular Hydrocarbons |

| 2,5-Dimethyldecane | Insects | Component of Cuticular Hydrocarbons |

| 2,4-Dimethyldecane | Insects | Component of Cuticular Hydrocarbons |

| 2,3-Dimethyldecane | Insects | Component of Cuticular Hydrocarbons |

| 5,9-Dimethyldecane | Coffee Leaf Miner Moth (Leucoptera coffeella) | Sex Pheromone[2] |

| 3,x-Dimethyldecanes | German Cockroach (Blattella germanica) | Component of Cuticular Hydrocarbons |

| 4,x-Dimethyldecanes | German Cockroach (Blattella germanica) | Component of Cuticular Hydrocarbons |

Experimental Protocols

The identification and quantification of dimethyldecane isomers from natural sources primarily rely on gas chromatography-mass spectrometry (GC-MS). The choice of extraction method is critical and depends on the nature of the source material and the volatility of the compounds.

Protocol 1: Extraction and Analysis of Cuticular Hydrocarbons from Insects

This protocol is suitable for the analysis of dimethyldecane isomers present on the cuticle of insects.

1. Sample Collection and Extraction:

-

Whole Body Extraction: For small insects, whole-body extraction is common. Submerge a single insect or a small group of insects in a non-polar solvent such as hexane or pentane for 5-10 minutes. The solvent volume should be just enough to cover the specimens.

-

Solid-Phase Microextraction (SPME): For a non-destructive approach, SPME can be used to sample volatile hydrocarbons from the headspace of a live insect or directly from the cuticle surface. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.

2. Sample Preparation:

-

Solvent Extract: After extraction, carefully remove the insects. The solvent extract can be concentrated under a gentle stream of nitrogen if necessary. An internal standard (e.g., n-alkane of a different chain length like C13 or C14) should be added for quantification.

-

SPME Fiber: The fiber is directly introduced into the GC-MS injector for thermal desorption.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for separating hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is crucial for separating a complex mixture of hydrocarbons. A typical program might be:

-

Initial temperature: 50°C, hold for 2 min.

-

Ramp: Increase to 300°C at a rate of 10°C/min.

-

Final hold: 10 min at 300°C.

-

-

Injector: Splitless injection at a high temperature (e.g., 250°C) to ensure volatilization of all analytes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Identification: Identification of dimethyldecane isomers is based on their mass spectra and retention indices. The mass spectra of branched alkanes show characteristic fragmentation patterns. Comparison with mass spectral libraries (e.g., NIST) and retention indices of authentic standards (if available) is necessary for confident identification.

-

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Fungal Volatiles

This protocol is designed for the analysis of volatile organic compounds, including dimethyldecane isomers, emitted by fungal cultures.

1. Fungal Culture and Sample Preparation:

-

Grow the fungal species of interest on a suitable solid or in a liquid medium in a sealed vial (e.g., 20 mL headspace vial).

-

Place a known amount of the fungal culture (or the entire culture plate) into the headspace vial and seal it with a septum cap.

2. Headspace Extraction (SPME):

-

Equilibrate the vial at a constant temperature (e.g., 40-60°C) for a set period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Insert the SPME fiber (e.g., DVB/CAR/PDMS) through the septum into the headspace above the culture.

-

Expose the fiber to the headspace for a defined time (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

-

Desorption: Retract the fiber and immediately insert it into the heated GC injector (e.g., 250°C) for thermal desorption of the analytes onto the column.

-

GC-MS Conditions: The GC-MS parameters are similar to those described in Protocol 1. The temperature program may need to be optimized based on the complexity of the volatile profile.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the scientific literature detailing the signaling pathways in which dimethyldecane isomers are directly involved. However, for insects, where these compounds act as semiochemicals, they would be detected through the olfactory system. The binding of a dimethyldecane isomer to an olfactory receptor on a neuron in the insect's antenna would initiate a signal transduction cascade, leading to a behavioral response.

Below is a generalized diagram representing the workflow for the analysis of insect cuticular hydrocarbons and a conceptual diagram of a generalized insect olfactory signaling pathway.

Conclusion

The natural occurrence of dimethyldecane isomers represents an intriguing and underexplored area of chemical ecology and natural product chemistry. While their presence has been confirmed in various organisms, a significant knowledge gap exists regarding their quantitative distribution and specific biological functions. The experimental protocols detailed in this guide provide a robust framework for researchers to pursue the identification and quantification of these compounds in diverse natural sources. Future research focusing on quantitative analysis and the elucidation of their biosynthetic and signaling pathways will be crucial to unlocking the full potential of these molecules, which may hold promise for applications in pest management, as biomarkers, or in the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatographic Separation of Dodecane (C12H26) Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (C12H26) is a saturated hydrocarbon with 355 structural isomers, many of which possess very similar physicochemical properties, making their separation a significant analytical challenge. The ability to effectively separate and identify these isomers is crucial in various fields, including petroleum analysis, environmental monitoring, and in the synthesis of fine chemicals and pharmaceuticals where specific isomers may be desired intermediates or impurities. Gas chromatography (GC), particularly high-resolution capillary GC and comprehensive two-dimensional GC (GCxGC), stands as the primary analytical technique for this purpose.

This document provides detailed application notes and protocols for the separation of C12H26 isomers, focusing on the selection of appropriate GC columns and operating conditions. It also presents a general workflow for method development and analysis.

Principles of Separation

The separation of C12H26 isomers by gas chromatography is primarily governed by differences in their volatility (boiling point) and their interactions with the stationary phase of the GC column.

-

Boiling Point: In general, on non-polar stationary phases, alkanes elute in order of increasing boiling point. For dodecane isomers, increased branching leads to a more compact molecular structure, which typically lowers the boiling point. Therefore, more highly branched isomers tend to elute earlier than less branched or linear isomers.

-

Stationary Phase Interaction: The choice of stationary phase is critical for achieving selectivity between isomers.

-

Non-polar stationary phases (e.g., 100% dimethylpolysiloxane, squalane) separate isomers primarily based on boiling point differences.

-

Slightly polar stationary phases (e.g., 5% phenyl-methylpolysiloxane) can introduce additional selectivity based on subtle differences in polarity and molecular shape.

-

Liquid crystalline stationary phases offer unique selectivity based on the geometric shape of the isomers, allowing for the separation of molecules with very similar boiling points.

-

Data Presentation

Table 1: Kovats Retention Indices for n-Dodecane on Various Stationary Phases

| Stationary Phase | Column Type | Retention Index (RI) |

| DB-5 (5% Phenyl-methylpolysiloxane) | Capillary | 1199 |

| HP-101 (100% Dimethylpolysiloxane) | Capillary | 1200 |

| HP-20M (Carbowax 20M) | Capillary | 1200 |

| HP-FFAP | Capillary | 1200 |

| BPX-5 | Capillary | 1200 |

| SE-52 | Capillary | 1200 |

Note: The retention index for n-alkanes is defined as 100 times the carbon number on non-polar phases, hence the value of 1200 for n-dodecane is often used as a reference point.

For branched isomers, the retention indices will be lower than that of n-dodecane on non-polar phases. The exact value will depend on the degree and position of branching. A general elution order on a non-polar column would be:

Highly branched isomers < Mono-branched isomers < n-dodecane

Experimental Protocols

The following are example protocols that can be adapted for the separation of C12H26 isomers. Optimization of these methods will be necessary depending on the specific mixture of isomers and the desired resolution.

Protocol 1: High-Resolution Capillary GC for General Isomer Profiling

This method is suitable for obtaining a general profile of a mixture of dodecane isomers.

-

Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: Agilent DB-1 (100% dimethylpolysiloxane), 100 m x 0.25 mm I.D., 0.5 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Injector:

-

Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 100:1

-

-

Oven Temperature Program:

-

Initial Temperature: 40°C, hold for 5 minutes.

-

Ramp: 2°C/min to 220°C.

-

Hold: 10 minutes at 220°C.

-

-

Detector (FID):

-

Temperature: 280°C

-

Hydrogen Flow: 30 mL/min

-

Air Flow: 400 mL/min

-

Makeup Gas (Nitrogen): 25 mL/min

-

-

Expected Outcome: This long, high-resolution column with a slow temperature ramp will provide good separation of many dodecane isomers based on their boiling points. More branched isomers will elute earlier than the linear n-dodecane.

Protocol 2: Comprehensive Two-Dimensional GC (GCxGC) for Complex Isomer Mixtures

GCxGC is a powerful technique for resolving highly complex mixtures.

-

Gas Chromatograph: Leco Pegasus BT GCxGC-TOFMS system or equivalent.

-

First Dimension (1D) Column: SGE BPX5 (5% phenyl polysilphenylene-siloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Second Dimension (2D) Column: SGE BPX50 (50% phenyl polysilphenylene-siloxane), 2 m x 0.10 mm I.D., 0.1 µm film thickness.

-

Modulator:

-

Type: Thermal modulator

-

Modulation Period: 4 s

-

Hot Pulse Time: 0.8 s

-

Cool Time between Stages: 1.2 s

-

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Injector:

-

Temperature: 280°C

-

Injection Volume: 1 µL

-

Split Ratio: 200:1

-

-

Primary Oven Temperature Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: 3°C/min to 250°C.

-

-

Secondary Oven Temperature Program:

-

Offset from primary oven: +15°C

-

-

Detector (TOFMS):

-

Mass Range: 40-350 m/z

-

Acquisition Rate: 200 spectra/s

-

Ion Source Temperature: 230°C

-

-

Expected Outcome: The GCxGC system will provide significantly enhanced resolution compared to one-dimensional GC. The non-polar first dimension will separate isomers based on boiling point, while the more polar second dimension will provide separation based on shape and polarizability, allowing for the resolution of co-eluting isomers.

Mandatory Visualization

Caption: General workflow for C12H26 isomer separation by GC.

Application Note: Analysis of 2,2-Dimethyldecane in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethyldecane (C12H26) is a branched-chain alkane that may be present in various complex matrices, including environmental samples, petroleum products, and biological specimens.[1][2] Its detection and quantification are crucial for quality control, environmental monitoring, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound from intricate mixtures.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

References

Application Notes and Protocols for Determining the Kovats Retention Index of 2,2-Dimethyldecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kovats retention index (RI) is a fundamental parameter in gas chromatography (GC) used to convert retention times into system-independent values. This allows for the comparison of results across different instruments, columns, and laboratories. The RI of a compound is determined by bracketing its retention time with those of a homologous series of n-alkanes. This application note provides a detailed protocol for the determination of the Kovats retention index of 2,2-dimethyldecane on various GC columns and presents a compilation of available and representative retention index data.

Data Presentation: Kovats Retention Index of this compound and Structurally Similar Compounds

Direct experimental data for the Kovats retention index of this compound is limited. The table below includes the available value for this compound and supplements it with data for structurally related branched alkanes to provide a comparative reference for its expected elution behavior on columns of varying polarity.

| Compound | Stationary Phase | Column Type | Temperature (°C) | Kovats Retention Index (I) |

| This compound | DB-1701 | Capillary | - | 983 |

| 2,2-Dimethyloctane | OV-101 | Capillary | 60 | 909 |

| 2,2-Dimethyloctane | Squalane | Capillary | 100 | 915 |

| 3,3-Dimethyloctane | OV-1, SE-30, etc. | Capillary | - | 934 |

| 2,2,3-Trimethylpentane | Squalane | Capillary | 60 | 736 |

| Hexylcyclohexane | SP-2100 | Capillary | - | 1229 |

| Dodecahydroacenaphthylene | SE-30 | Capillary | - | 1342 |

Experimental Protocols

Determination of Kovats Retention Index

This protocol outlines the procedure for determining the Kovats retention index of a target analyte, such as this compound, using gas chromatography.

1. Materials and Reagents:

-

Analyte Sample: A solution of this compound in a volatile solvent (e.g., hexane or pentane).

-

n-Alkane Standard Mix: A certified reference mixture of a homologous series of n-alkanes (e.g., C8-C20) in a suitable solvent. The range of n-alkanes should bracket the expected elution time of the analyte.

-

High-Purity Carrier Gas: Helium or hydrogen.

-

Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or mass spectrometer (MS) and a suitable capillary column.

2. Instrumentation and Conditions:

-

Injector: Split/splitless injector, operated in split mode to avoid column overloading.

-

Injector Temperature: Typically set 20-50 °C above the boiling point of the highest boiling compound in the sample. A common starting point is 250 °C.

-

Column: Select a capillary column with a stationary phase of interest (e.g., non-polar DB-1/HP-1, mid-polar DB-1701, or polar DB-WAX).

-

Oven Temperature Program:

-

Isothermal Analysis: Maintain a constant oven temperature throughout the run. This is suitable for compounds with a narrow boiling point range.

-

Temperature Programmed Analysis: Start at an initial temperature and ramp to a final temperature at a controlled rate. A typical program might be:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp Rate: 10 °C/min.

-

Final Temperature: 250 °C, hold for 5 minutes.

-

-

-

Detector:

-

FID Temperature: 250-300 °C.

-

MS Transfer Line Temperature: 250-280 °C.

-

-

Carrier Gas Flow Rate: Set to the optimal flow rate for the carrier gas and column dimensions (typically 1-2 mL/min for helium).

3. Experimental Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound in the chosen solvent.

-

Prepare a working solution of the n-alkane standard mix.

-

It is also possible to co-inject the analyte with the n-alkane standard mix.

-

-

GC Analysis:

-

Inject the n-alkane standard mix into the GC and record the retention times of each n-alkane.

-

Inject the this compound sample under the exact same chromatographic conditions and record its retention time.

-

If co-injecting, a single run will provide the retention times for both the n-alkanes and the analyte.

-

4. Data Analysis and Calculation:

The Kovats retention index (I) is calculated using the following formula for temperature-programmed GC:

I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(N) - t_R(n))]

Where:

-

I is the Kovats retention index.

-

n is the carbon number of the n-alkane eluting immediately before the analyte.

-

N is the carbon number of the n-alkane eluting immediately after the analyte.

-

t_R(x) is the retention time of the analyte (this compound).

-

t_R(n) is the retention time of the n-alkane with carbon number n.

-

t_R(N) is the retention time of the n-alkane with carbon number N.

For isothermal analysis, the logarithm of the adjusted retention times is used.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the Kovats retention index.

Caption: Experimental workflow for Kovats retention index determination.

Application Notes and Protocols for Alkane Analysis Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for common sample preparation techniques used in the analysis of alkanes. These methods are essential for isolating and concentrating alkanes from various matrices to ensure accurate and reliable results in downstream analyses such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Alkanes, or paraffins, are saturated hydrocarbons that are often analyzed in diverse fields, including environmental science, geochemistry, food science, and pharmaceutical development.[1][2][3] Due to their nonpolar nature and the complexity of sample matrices, effective sample preparation is a critical step to remove interferences and enrich the analytes of interest.[4][5][6] This document outlines several widely used techniques for alkane sample preparation.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile technique that separates compounds from a mixture based on their physical and chemical properties.[7][8] For alkane analysis, normal-phase SPE is often employed, where a polar stationary phase is used to retain polar interferences while the nonpolar alkanes pass through.[9]

Experimental Protocol

-

Sorbent Selection : Choose a polar sorbent such as silica gel or Florisil. The choice depends on the specific matrix and interfering compounds.[9]

-

Conditioning : Condition the SPE cartridge by passing 6-10 column volumes of a nonpolar solvent (e.g., hexane) through it. This wets the sorbent and prepares it for the sample. Do not let the sorbent dry out.

-

Sample Loading : Dissolve the sample in a nonpolar solvent and load it onto the conditioned cartridge. The flow rate should be slow and steady (e.g., 0.5–1 mL/min) to allow for proper interaction.[10]

-

Washing : Elute unwanted, weakly retained compounds with a nonpolar solvent. This step helps to remove matrix components that are less polar than the main interferences but more polar than the alkanes.

-

Elution : Elute the target alkanes using a slightly more polar solvent or a larger volume of the initial nonpolar solvent. The selection of the elution solvent is critical to ensure complete recovery of the alkanes of interest.

-

Post-Elution Processing : The collected fraction containing the alkanes may be concentrated by evaporating the solvent under a gentle stream of nitrogen before analysis.[6]

Workflow Diagram

Caption: Solid-Phase Extraction (SPE) workflow for alkane purification.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11][12][13] For nonpolar alkanes, LLE is used to extract them from a polar (often aqueous) matrix into a nonpolar organic solvent.[11][14]

Experimental Protocol

-

Solvent Selection : Choose a nonpolar organic solvent that is immiscible with the sample matrix and has a high affinity for alkanes (e.g., hexane, heptane, or dichloromethane). The choice is guided by the analyte's LogP value.[14]

-

Extraction :

-

Place the sample in a separatory funnel.

-

Add the selected organic solvent.

-

Shake the funnel vigorously for a set period (e.g., 2-5 minutes) to ensure thorough mixing and facilitate the transfer of alkanes into the organic phase. Periodically vent the funnel to release pressure.

-

Allow the layers to separate.

-

-

Phase Separation : Carefully drain the lower phase. The phase containing the alkanes (typically the upper organic layer) is collected.

-

Drying : Dry the collected organic phase to remove any residual water using an anhydrous drying agent like sodium sulfate.

-

Concentration : Evaporate the solvent to concentrate the extracted alkanes.

-

Analysis : Reconstitute the dried extract in a suitable solvent for injection into the analytical instrument.

Workflow Diagram

Caption: Liquid-Liquid Extraction (LLE) workflow for alkane isolation.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample.[15][16] It is particularly useful for volatile and semi-volatile alkanes and can be performed by direct immersion or headspace extraction.[15][17]

Experimental Protocol

-

Fiber Selection : Choose an SPME fiber with a nonpolar coating, such as polydimethylsiloxane (PDMS), which has a high affinity for alkanes.[17][18]

-

Extraction Mode :

-

Headspace (HS-SPME) : For volatile alkanes, place the sample in a sealed vial and expose the SPME fiber to the headspace above the sample.[15] Heating the sample can increase the concentration of volatile analytes in the headspace.[19]

-

Direct Immersion (DI-SPME) : For less volatile alkanes in a liquid matrix, immerse the SPME fiber directly into the sample.[15]

-

-

Extraction : Expose the fiber to the sample or headspace for a predetermined time to allow for the partitioning of alkanes onto the fiber coating. Agitation can improve extraction efficiency.

-

Desorption : Retract the fiber into the needle and introduce it into the heated injection port of a gas chromatograph. The high temperature of the inlet desorbs the trapped alkanes directly onto the GC column for analysis.[16]

Workflow Diagram

References

- 1. pharmaceutical application of alkanesdocx | DOCX [slideshare.net]

- 2. Alkane - Wikipedia [en.wikipedia.org]

- 3. imperfectpharmacy.shop [imperfectpharmacy.shop]

- 4. gcms.cz [gcms.cz]

- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Fundamentals of Solid Phase Extraction (SPE) [restek.com]

- 10. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Liquid-liquid extraction [scioninstruments.com]

- 15. 固相微萃取(SPME) [sigmaaldrich.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. agilent.com [agilent.com]

- 18. ukm.my [ukm.my]

- 19. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]

Using 2,2-Dimethyldecane as an Internal Standard in Chromatographic Analysis of Non-Polar Compounds

Application Note

Introduction

In quantitative chromatographic analysis, particularly gas chromatography (GC), the use of an internal standard (IS) is a critical technique for improving accuracy and precision. An internal standard helps to correct for variations in sample injection volume, detector response, and sample loss during preparation. 2,2-Dimethyldecane, a branched-chain alkane, serves as an excellent internal standard for the analysis of various non-polar volatile and semi-volatile organic compounds. Its chemical inertness, thermal stability, and distinct retention time in many chromatographic systems make it a reliable choice for researchers, scientists, and professionals in drug development and environmental analysis.

This application note provides a detailed protocol for the use of this compound as an internal standard in the gas chromatographic analysis of hydrocarbon mixtures and other non-polar analytes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for its effective application.

| Property | Value |

| Synonyms | Neo-dodecane |

| CAS Number | 17302-37-3[1][2][3] |

| Molecular Formula | C₁₂H₂₆[1][3] |

| Molecular Weight | 170.33 g/mol [1][3] |

| Boiling Point | 200.12 °C (estimated)[2] |

| Solubility | Insoluble in water; Soluble in organic solvents like heptane and dichloromethane. |

| Purity (for GC) | ≥99% |

Principle of the Internal Standard Method

The internal standard method in chromatography relies on the addition of a known amount of a specific compound (the internal standard) to every sample, calibrator, and blank. The ratio of the detector response of the analyte to the detector response of the internal standard is then used for quantification. This ratio is plotted against the concentration of the analyte to create a calibration curve. The use of this ratio corrects for variations that can occur during sample preparation and injection.

The fundamental relationship is expressed as:

(ResponseAnalyte / ResponseIS) = RRF * (ConcentrationAnalyte / ConcentrationIS)

Where:

-

ResponseAnalyte is the peak area or height of the analyte.

-

ResponseIS is the peak area or height of the internal standard (this compound).

-

RRF is the Relative Response Factor.

-

ConcentrationAnalyte is the concentration of the analyte.

-

ConcentrationIS is the concentration of the internal standard.

Logical Workflow for Using an Internal Standard

The following diagram illustrates the logical steps involved in using an internal standard for quantitative analysis.

Caption: A generalized workflow for quantitative analysis using an internal standard.

Experimental Protocol

This protocol details the use of this compound as an internal standard for the quantitative analysis of a mixture of C8-C16 hydrocarbons in a solvent matrix.

Materials and Reagents

-

This compound (≥99% purity)

-

Analyte standards (e.g., n-octane, n-dodecane, n-hexadecane, ≥99% purity)

-

Heptane (or other suitable solvent, HPLC or GC grade)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Autosampler vials with caps

Preparation of Solutions

-

Internal Standard (IS) Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with heptane.

-

-

Analyte Stock Solutions (1000 µg/mL each):

-

Prepare individual stock solutions for each hydrocarbon analyte.

-

Accurately weigh approximately 10 mg of each analyte into separate 10 mL volumetric flasks and dilute to the mark with heptane.

-

-

Calibration Standards:

-

Prepare a series of calibration standards containing the analytes at different concentrations and a constant concentration of the internal standard. For example, to prepare five calibration standards:

-

Pipette the required volume of each analyte stock solution into five separate 10 mL volumetric flasks to achieve final concentrations ranging from 1 µg/mL to 100 µg/mL.

-

To each of these flasks, add a fixed amount of the this compound stock solution to achieve a final concentration of 20 µg/mL in each.

-

Dilute to the mark with heptane.

-

-

Sample Preparation

-

Accurately weigh or measure a known amount of the unknown sample into a 10 mL volumetric flask.

-

Add the same fixed amount of the this compound stock solution as used in the calibration standards to achieve a final concentration of 20 µg/mL.

-

Dilute to the mark with heptane.

-

Transfer an aliquot to an autosampler vial for GC analysis.

Gas Chromatography (GC) Conditions

The following are typical GC conditions for the analysis of hydrocarbons. These may need to be optimized for specific applications.

| Parameter | Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) |

| Column | Non-polar capillary column (e.g., HP-5ms, DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| Detector | FID or MS |

| FID Temperature | 300 °C |

| MS Transfer Line Temp | 280 °C |

| MS Ion Source Temp | 230 °C |

| MS Scan Range | m/z 40-400 (if using GC-MS) |

Data Analysis and Quantification

-

Peak Identification: Identify the peaks corresponding to the analytes and this compound in the chromatograms based on their retention times, which were established by running the individual standards.

-

Peak Integration: Integrate the peak areas for all identified analytes and the internal standard in both the calibration standards and the unknown samples.

-

Calibration Curve Construction:

-

For each calibration standard, calculate the ratio of the peak area of each analyte to the peak area of this compound.

-

Plot this peak area ratio (y-axis) against the corresponding concentration ratio of the analyte to the internal standard (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

-

-

Quantification of Unknown Sample:

-

Calculate the peak area ratio of the analyte to the internal standard in the unknown sample chromatogram.

-

Using the calibration curve equation, calculate the concentration ratio for the unknown sample.

-

Multiply this concentration ratio by the known concentration of the internal standard in the sample to determine the concentration of the analyte in the unknown sample.

-

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the relationship between the experimental steps and the underlying principles of quantification.

Caption: Logical flow from sample preparation to final concentration calculation.

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of non-polar compounds by gas chromatography. Its properties ensure that it is chromatographically well-behaved and does not interfere with common analytes in hydrocarbon and environmental analyses. The use of this compound as an internal standard, following the detailed protocol provided, can significantly enhance the reliability, accuracy, and precision of chromatographic quantification.

References

Application of 2,2-Dimethyldecane in Petrochemical Analysis

Application Note AP-022-01

Introduction

In the intricate landscape of petrochemical analysis, the precise identification and quantification of individual hydrocarbon isomers are paramount for quality control, process optimization, and environmental monitoring. 2,2-Dimethyldecane, a branched-chain alkane with the chemical formula C12H26, serves as a valuable compound in this domain. Due to its specific physicochemical properties, it finds application as a component in surrogate fuel mixtures, a reference compound in chromatographic analysis, and a biomarker for assessing petroleum degradation. This document provides detailed application notes and protocols for the utilization of this compound in petrochemical analysis, aimed at researchers, scientists, and professionals in drug development who may be assessing the metabolic fate of hydrocarbon-based compounds.

Key Applications

-

Component of Surrogate Fuels: this compound is utilized in the formulation of surrogate fuels for diesel and jet fuel. These are precisely defined mixtures of hydrocarbons designed to emulate the physical and chemical properties of real fuels, which are highly complex.[1][2] The inclusion of branched alkanes like this compound is crucial for replicating the combustion characteristics, such as cetane number, of commercial fuels.[3]

-

Chromatographic Reference Standard: In gas chromatography (GC) and comprehensive two-dimensional gas chromatography (GCxGC), this compound can be used as a reference compound to assist in the identification of branched alkanes in complex hydrocarbon mixtures like crude oil, diesel, and kerosene.[4][5] Its known retention time and mass spectrum aid in the accurate identification of C12 isomers.

-

Biomarker for Petroleum Biodegradation: Branched alkanes, including isomers of dodecane, are more resistant to biodegradation than their linear counterparts.[6] Therefore, the relative abundance of compounds like this compound compared to n-dodecane can serve as an indicator of the extent of microbial degradation of petroleum contaminants in environmental samples.

Quantitative Data Presentation

The analysis of surrogate fuels and other petrochemical samples often involves the quantification of individual components. The following table provides an example of the composition of a surrogate diesel fuel, illustrating the type of quantitative data generated.

Table 1: Example Composition of a Multi-Component Surrogate Diesel Fuel

| Compound Class | Compound | Mole Fraction (%) |

| n-Alkanes | n-Dodecane | 25.0 |

| n-Hexadecane | 15.0 | |

| Branched Alkanes | This compound | 10.0 |

| 2,2,4,4,6,8,8-Heptamethylnonane (Iso-cetane) | 20.0 | |

| Cycloalkanes | Decalin | 10.0 |

| Aromatics | Toluene | 10.0 |

| 1-Methylnaphthalene | 10.0 |

Note: This table is a representative example and concentrations in actual surrogate fuels may vary.

Experimental Protocols

The following are detailed protocols for the analysis of this compound in a petrochemical matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Sample Preparation of Surrogate Fuel for GC-MS Analysis

-

Standard Preparation: Prepare a stock solution of this compound (≥98% purity) in a high-purity solvent such as hexane or dichloromethane at a concentration of 1000 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the sample. A typical range would be 1, 5, 10, 50, and 100 µg/mL.

-

Internal Standard: Add a suitable internal standard, such as a deuterated alkane (e.g., n-dodecane-d26), to each calibration standard and the sample to be analyzed at a constant concentration.

-

Sample Dilution: Accurately dilute the surrogate fuel sample in the chosen solvent to bring the concentration of this compound within the calibration range.

Protocol 2: GC-MS Analysis of Branched Alkanes

This protocol outlines the instrumental parameters for the analysis of C12 branched alkanes.

Table 2: GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |

| Mass Spectrometer | |

| Ion Source Temp. | 230 °C |

| Ionization Energy | 70 eV (standard) or <15 eV (for enhanced molecular ion) |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

| Solvent Delay | 3 min |

Data Analysis: Identify this compound based on its retention time and by comparing its mass spectrum with a reference spectrum from the NIST library.[7] Quantify the concentration using the calibration curve generated from the peak area ratio of the analyte to the internal standard.

Visualization of Analytical Concepts

Logical Workflow for Petrochemical Analysis

The following diagram illustrates the typical workflow for the analysis of a complex petrochemical sample.

References

- 1. store.astm.org [store.astm.org]

- 2. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrocarbon standards for GC analysis Reference Materials | LGC Standards [lgcstandards.com]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. Microbial alkane production for jet fuel industry: motivation, state of the art and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

Application Notes and Protocols for Dimethyldecane Isomers as Volatile Markers in Food Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are crucial in defining the aroma, flavor, and overall quality of food products. The analysis of these compounds can provide valuable insights into food authenticity, spoilage, and the impact of processing. While a vast number of VOCs have been identified in foods, the role of specific branched alkanes, such as isomers of dimethyldecane, is an emerging area of interest.

This document provides detailed application notes and protocols for the analysis of dimethyldecane isomers as potential volatile markers in various food matrices. It is important to note that while the user specified an interest in 2,2-dimethyldecane, a comprehensive review of the scientific literature reveals a significant lack of data regarding its presence and role in food science. However, its isomer, 2,6-dimethyldecane , has been identified in food products and shows potential as a volatile marker. Therefore, these notes will focus on 2,6-dimethyldecane and the broader class of branched alkanes.

Application Notes

2,6-Dimethyldecane in Cereal Products

Observation: 2,6-Dimethyldecane has been detected as a volatile compound in both wheat flour and steamed bread.[1]